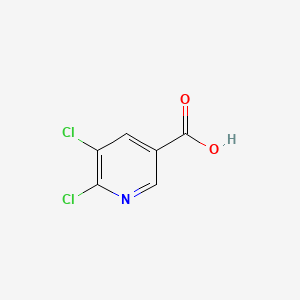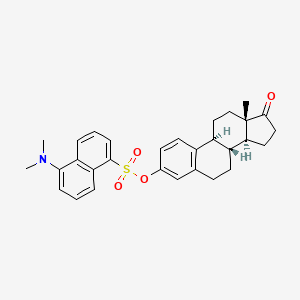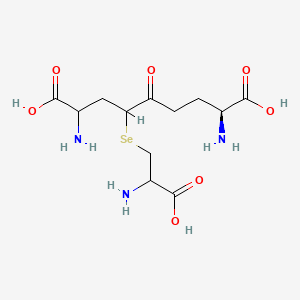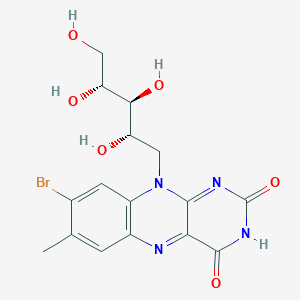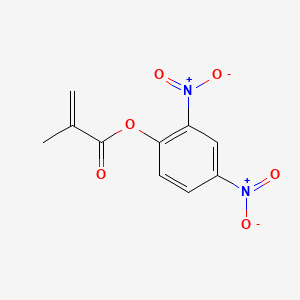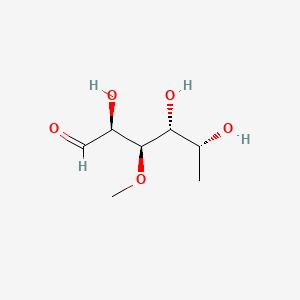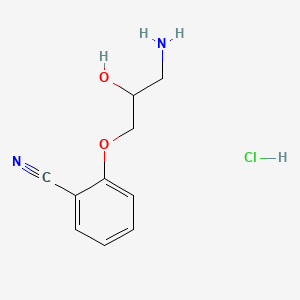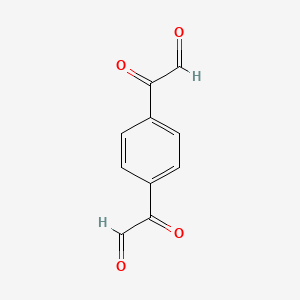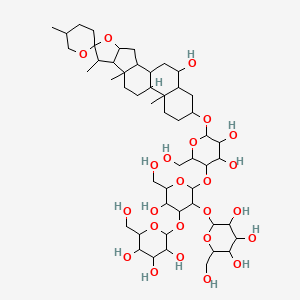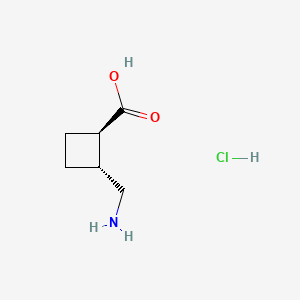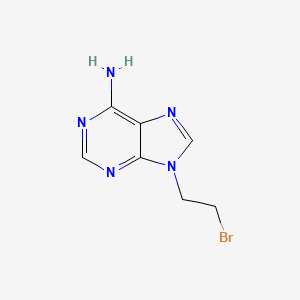
9-(2-Bromoethyl)-9h-purin-6-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine analogs like 9-(2-Bromoethyl)-9H-purin-6-amine often involves multi-step chemical processes. While specific synthesis routes for this compound are not directly outlined, the literature provides insight into analogous processes. For instance, the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines involves N-methylation of known 6-chloropurines, followed by chlorine displacement, highlighting a method of introducing various substituents to the purine ring (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure of 9-(2-Bromoethyl)-9H-purin-6-amine involves a purine base substituted with a 2-bromoethyl group. Structural analyses of similar compounds reveal that such substitutions can significantly influence the molecule's electronic configuration, affecting its reactivity and interaction capabilities. Studies involving X-ray diffraction methods have been essential in determining the planar complexes formed by purine bases and understanding the impact of various substitutions on molecular geometry and hydrogen-bonding schemes (Atria, Garland, & Baggio, 2010).
Chemical Reactions and Properties
The introduction of a 2-bromoethyl group on the purine ring opens up new pathways for chemical reactions. Bromoethyl groups are reactive toward nucleophiles, allowing for further functionalization of the molecule. The literature on similar purine derivatives demonstrates that modifications at the purine ring can lead to a wide range of chemical behaviors, from tautomerism to selective alkylation, which are critical in synthesizing targeted molecules for further research or therapeutic use (Roggen et al., 2011).
Physical Properties Analysis
The physical properties of 9-(2-Bromoethyl)-9H-purin-6-amine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure and the nature of substituents attached to the purine ring. For instance, the crystalline structures of purine derivatives provide insight into their stability, packing, and potential for forming hydrogen-bonded networks, which are essential for understanding their behavior in biological systems and synthetic applications (Mazza, Sobell, & Kartha, 1969).
Chemical Properties Analysis
The chemical properties of 9-(2-Bromoethyl)-9H-purin-6-amine, including reactivity, stability, and tautomerism, are significantly influenced by its unique structure. Studies on similar compounds have shown that substituents on the purine ring can drastically alter the molecule's chemical behavior, including its tautomeric ratios and reactivity towards electrophiles and nucleophiles. These properties are fundamental for leveraging the compound in synthetic chemistry and potential pharmacological applications, where specific reactivity patterns are required (El-Bayouki, Nielsen, & Pedersen, 1985).
Wissenschaftliche Forschungsanwendungen
-
Organic & Biomolecular Chemistry
- Summary of Application : Bromoethyl compounds are used in the bromofunctionalization of alkenes. This process is important for the synthesis of bromohydrins, which are useful building blocks in chemistry .
- Methods of Application : The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor has been investigated .
- Results or Outcomes : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields. The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Pharmaceutical Synthesis
- Summary of Application : Bromoethyl compounds, such as (2-Bromoethyl)benzene, play a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
- Methods of Application : In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides. The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .
- Results or Outcomes : This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides. They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .
-
- Summary of Application : (2-Bromoethyl)benzene is used as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .
- Methods of Application : (2-Bromoethyl)benzene is synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, with specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent .
- Results or Outcomes : By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .
Safety And Hazards
- Hazard Statements :
- H302 : Harmful if swallowed.
- H319 : Causes serious eye irritation.
- H371 : May cause damage to organs.
- Precautionary Measures :
- Dispose of contents/container properly.
- Avoid inhalation of dust/fumes/gas/mist/vapors/spray.
- Do not eat, drink, or smoke while handling.
- Wash skin thoroughly after contact.
- Wear eye protection/face protection.
- Seek medical advice if eye irritation persists.
- In case of exposure, call a poison center/doctor.
- Rinse mouth if swallowed.
- Store locked up.
Zukünftige Richtungen
Research avenues for 9-(2-Bromoethyl)-9H-purin-6-amine could include:
- Investigating its potential as a building block for novel pharmaceutical compounds.
- Exploring its reactivity in various synthetic transformations.
- Assessing its biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
9-(2-bromoethyl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMXSNGFXQZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218391 | |
| Record name | 9-(2-Bromoethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromoethyl)-9h-purin-6-amine | |
CAS RN |
68217-74-3 | |
| Record name | 9-(2-Bromoethyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Bromoethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)
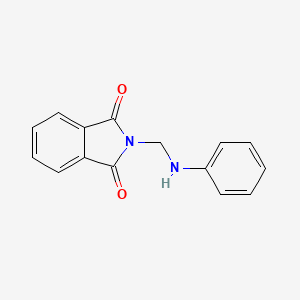
![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)
